molecular formula C29H25NO4 B13400831 Fmoc-beta-hoala(1-naphthyl)-oh

Fmoc-beta-hoala(1-naphthyl)-oh

Cat. No.: B13400831
M. Wt: 451.5 g/mol
InChI Key: QKDVUQGMQTZWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the naphthyl group adds unique properties to the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. The process generally starts with the amino acid precursor, which undergoes a series of reactions including esterification, amidation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for solid-phase peptide synthesis. The use of high-throughput reactors and advanced purification techniques ensures the production of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized naphthyl derivatives, reduced amino acid derivatives, and various substituted compounds. These products have unique properties and can be used in different scientific applications .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The naphthyl group adds steric and electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved include the activation of the carboxyl group and the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

Uniqueness

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is unique due to the specific positioning of the naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDVUQGMQTZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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